6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one
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Overview
Description
6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one is a chemical compound with the molecular formula C11H18N4O. It is a pyrimidine derivative, which is a class of compounds known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with formaldehyde, cytosine, and 3-methylpiperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cancer cell growth or antimicrobial activity
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Other pyrimidine derivatives include cytosine, thymine, and uracil, which are nucleobases found in DNA and RNA.
Piperidine Derivatives: Compounds like piperidine and its methylated forms share structural similarities with 6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
919524-58-6 |
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Molecular Formula |
C11H18N4O |
Molecular Weight |
222.29 g/mol |
IUPAC Name |
6-amino-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H18N4O/c1-8-3-2-4-15(6-8)7-9-5-13-11(16)14-10(9)12/h5,8H,2-4,6-7H2,1H3,(H3,12,13,14,16) |
InChI Key |
CWYHVAXIEYXIQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC2=C(NC(=O)N=C2)N |
Origin of Product |
United States |
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